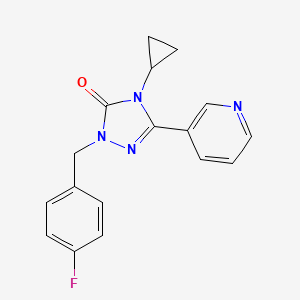
4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal and antibacterial agents. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl group, and a pyridinyl group attached to a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.
Attachment of the Fluorobenzyl Group: This can be done through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Incorporation of the Pyridinyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyridinyl groups.
Reduction: Reduction reactions could target the triazole ring or the fluorobenzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyridinyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in treating infections or other diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological target. Generally, triazole compounds exert their effects by inhibiting enzymes or interacting with specific receptors. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with broad applications.
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Uniqueness
What sets 4-cyclopropyl-1-(4-fluorobenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other triazoles.
Properties
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c18-14-5-3-12(4-6-14)11-21-17(23)22(15-7-8-15)16(20-21)13-2-1-9-19-10-13/h1-6,9-10,15H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAZURXYQIZXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
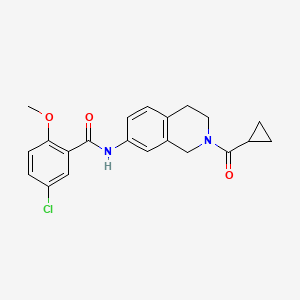
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)
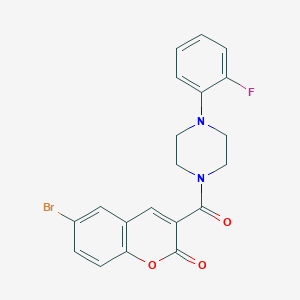
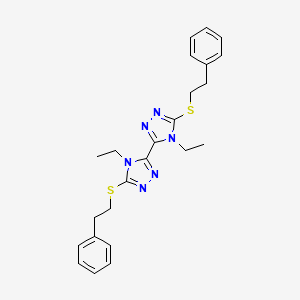
![2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2631339.png)
![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
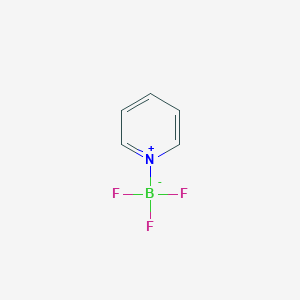
![(E)-3-[4-(Dimethylamino)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B2631344.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinobutanamide](/img/structure/B2631345.png)
![3-Tert-butyl-6-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2631346.png)
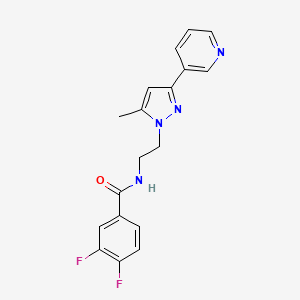
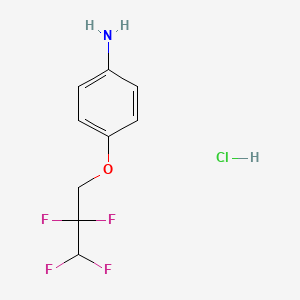
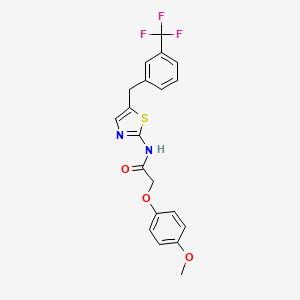
![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)
